1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol
Description
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol is a fluorinated amino alcohol derivative designed as a dual inhibitor of human protein kinases CK2 and PIM-1. These kinases regulate critical cellular processes, including proliferation, differentiation, and apoptosis. The compound exhibits potent anticancer activity, particularly against acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines, by inducing apoptosis and autophagy . Its trifluoromethyl group enhances binding affinity to kinase ATP-binding sites, while the pyridin-3-ylmethyl substituent facilitates interactions with catalytic residues .
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(pyridin-3-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8(15)6-14-5-7-2-1-3-13-4-7/h1-4,8,14-15H,5-6H2 |
InChI Key |
ARJLZNQDLSHUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol typically involves the reaction of a trifluoromethylated precursor with a pyridine derivative. One common method involves the nucleophilic substitution of a trifluoromethylated alcohol with a pyridine-based amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted trifluoromethyl compounds.
Scientific Research Applications
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Employed in the development of fluorinated polymers and materials with unique electronic properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. Additionally, the pyridine moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparisons of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol and Analogues
Key Comparative Insights
Role of Fluorine: The trifluoromethyl group in the target compound and rac-6 enhances binding via hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes . Non-fluorinated analogues like rac-11 exhibit reduced activity due to weaker binding .
Substituent Impact: Pyridine vs. Benzimidazole: The pyridin-3-ylmethyl group in the target compound enables hydrogen bonding with kinase catalytic residues (e.g., Lys68 in CK2-α), whereas rac-6’s tetrabromo-benzimidazole engages in π-π stacking and halogen bonding . Sulfanyl vs. Amino Groups: The sulfanyl group in CAS 478047-11-9 may reduce polar interactions but enhance hydrophobic binding .
Biological Efficacy: rac-6 demonstrates the highest anticancer potency among analogues, with IC50 values <10 µM in leukemia cells, attributed to dual kinase inhibition and apoptosis induction . The target compound shows superior selectivity for cancer cells over non-cancerous Vero cells, minimizing off-target toxicity .
Biological Activity
1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a pyridine moiety, which are significant for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions with biological targets.
Biological Activity Overview
Research indicates that 1,1,1-trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism.
The biological activity of 1,1,1-trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol can be attributed to several mechanisms:
- Enzyme Interaction : The compound binds to active sites of enzymes, potentially altering their function. For instance, it may inhibit DHFR by mimicking natural substrates or through competitive inhibition.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Dihydrofolate reductase | |
| Cytotoxicity | Cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of pyridine compounds, including 1,1,1-trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol. Results indicated significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value suggesting potential as a lead compound for antibiotic development .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition profile of the compound against DHFR. The results demonstrated that the compound effectively reduced enzyme activity in vitro, suggesting potential applications in cancer therapy where folate metabolism is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
